
3-氯-5-甲酰基苯硼酸
描述
3-Chloro-5-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 . It is used in various chemical reactions and has significant applications in organic synthesis .
Synthesis Analysis
Phenylboronic acids, such as 3-Chloro-5-formylphenylboronic acid, are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) using the DFT/B3LYP method .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-formylphenylboronic acid is based on its molecular formula, C7H6BClO3 . Further details about its structure can be obtained from spectroscopic studies and theoretical DFT/B3LYP calculations .Chemical Reactions Analysis
3-Chloro-5-formylphenylboronic acid can participate in various chemical reactions. The Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, such as 3-Chloro-5-formylphenylboronic acid, is also reported .Physical and Chemical Properties Analysis
3-Chloro-5-formylphenylboronic acid is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 184.39 .科学研究应用
抗菌活性对甲酰基苯硼酸衍生物(例如5-三氟甲基-2-甲酰基苯硼酸)的研究表明,这些化合物具有抗菌特性。这包括对白色念珠菌的中等作用,以及对黑曲霉、大肠杆菌和蜡状芽孢杆菌的较高活性。该研究表明甲酰基苯硼酸作为抗菌剂和抗真菌剂的潜力,表明其作用机制是通过抑制微生物中的胞质亮氨酰-tRNA合成酶 (Adamczyk-Woźniak 等,2020)。
生物正交化学在稀释的中性水溶液中,2-甲酰基苯硼酸迅速形成稳定的硼氮杂环,展示了该化合物生物正交偶联反应的潜力。这一发现与蛋白质偶联尤为相关,其中反应对蛋白质官能团的正交性允许在生理相容条件下对生物分子进行特异性靶向和修饰,而不会干扰其他生物功能 (Dilek 等,2015)。
材料科学和表面改性在材料科学中,已经探索了使用甲酰基苯硼酸对表面进行功能化的可能性,以在 α-Al2O3 陶瓷载体上制造 COF-5 膜。这种方法使用甲酰基苯硼酸作为共价连接体,证明了该化合物在增强复合材料中的界面结合和稳定性方面的效用。此类改性对于开发具有针对特定应用定制特性的先进材料至关重要,包括催化、分离和传感技术 (Hao 等,2014)。
安全和危害
作用机制
Target of Action
3-Chloro-5-formylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 3-Chloro-5-formylphenylboronic acid are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Chloro-5-formylphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 3-Chloro-5-formylphenylboronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of the suzuki–miyaura coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The molecular and cellular effects of 3-Chloro-5-formylphenylboronic acid’s action are primarily seen in the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can impact the effectiveness of this compound . Furthermore, the presence of other substances, such as the palladium catalyst, is essential for the compound’s action .
生化分析
Biochemical Properties
3-Chloro-5-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial for various cellular processes. The boronic acid group in 3-Chloro-5-formylphenylboronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions with proteins, further modulating their activity.
Cellular Effects
The effects of 3-Chloro-5-formylphenylboronic acid on cellular processes are diverse and depend on the specific cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-5-formylphenylboronic acid can inhibit the activity of serine proteases, leading to altered cell signaling and reduced cell proliferation . Moreover, its interaction with kinase enzymes can affect phosphorylation events, thereby modulating gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Chloro-5-formylphenylboronic acid exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . This interaction is crucial for the compound’s ability to modulate enzymatic activity. Additionally, the formyl group can engage in hydrogen bonding and other non-covalent interactions with proteins, further influencing their function. These interactions can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloro-5-formylphenylboronic acid in laboratory settings are important considerations for its use in biochemical research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term studies have shown that 3-Chloro-5-formylphenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions used.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-formylphenylboronic acid in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound can effectively inhibit serine proteases and modulate cellular processes without causing significant toxicity . At higher doses, 3-Chloro-5-formylphenylboronic acid can exhibit toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
3-Chloro-5-formylphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can undergo hydrolysis, leading to the formation of boronic esters and other metabolites . Additionally, the formyl group can be oxidized or reduced, resulting in various metabolic intermediates. These metabolic transformations can influence the compound’s activity and stability, making it essential to consider these pathways in biochemical studies.
Transport and Distribution
The transport and distribution of 3-Chloro-5-formylphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Chloro-5-formylphenylboronic acid can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of 3-Chloro-5-formylphenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the boronic acid group can interact with specific proteins in the cytoplasm or nucleus, influencing its localization and activity. Understanding the subcellular localization of 3-Chloro-5-formylphenylboronic acid is essential for elucidating its biochemical effects and potential therapeutic applications.
属性
IUPAC Name |
(3-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHAWPBOAVSYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279897 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-35-3 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
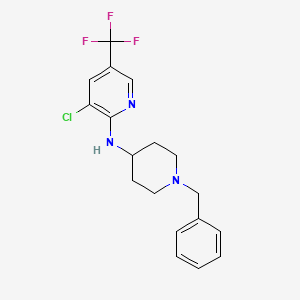
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
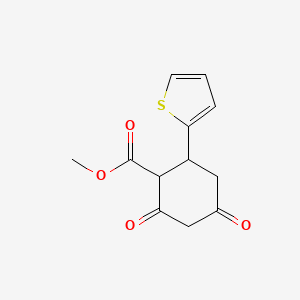
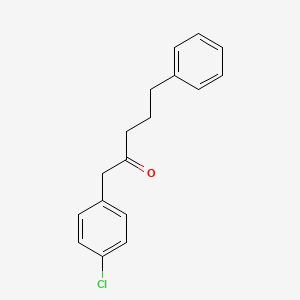
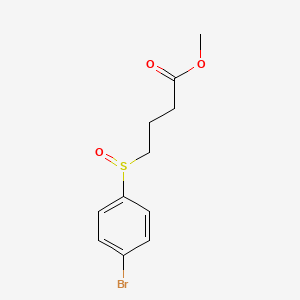
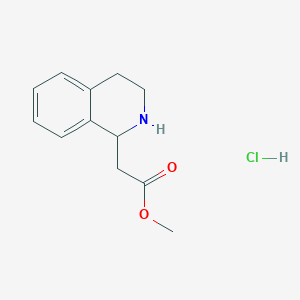

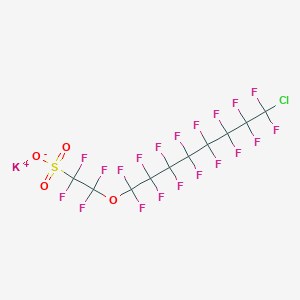

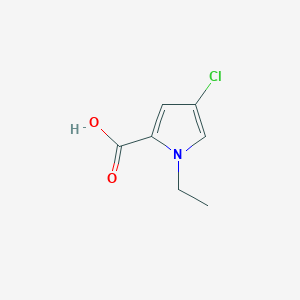
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
